molecular formula C10H11NO3Se B14186491 (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid CAS No. 924636-78-2

(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid

Cat. No.: B14186491
CAS No.: 924636-78-2
M. Wt: 272.17 g/mol
InChI Key: YARWXAWBFFCIQQ-JAVCKPHESA-N
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Description

(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound Organoselenium compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with selenourea under specific conditions. The reaction proceeds through a cyclization process, forming the selenazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Ethers or esters, depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an important enzyme in protecting cells from oxidative damage.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Its ability to modulate oxidative stress pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, particularly in terms of resistance to oxidative degradation.

Mechanism of Action

The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This activity is particularly relevant in its potential anticancer and antimicrobial effects, where the induction of oxidative stress can lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic functions.

    Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.

    Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement.

Uniqueness

(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which combines a selenazolidine ring with a hydroxyphenyl group. This unique combination allows for distinct chemical reactivity and biological activity, setting it apart from other organoselenium compounds.

Properties

CAS No.

924636-78-2

Molecular Formula

C10H11NO3Se

Molecular Weight

272.17 g/mol

IUPAC Name

(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3Se/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1

InChI Key

YARWXAWBFFCIQQ-JAVCKPHESA-N

Isomeric SMILES

C1[C@H](NC([Se]1)C2=CC=CC=C2O)C(=O)O

Canonical SMILES

C1C(NC([Se]1)C2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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